![molecular formula C12H7Cl3N4 B12928959 2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine CAS No. 115204-72-3](/img/structure/B12928959.png)
2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of chlorine atoms at the 2 and 6 positions of the purine ring and a 4-chlorobenzyl group at the 9 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,6-dichloropurine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Substitution Reactions: The 4-chlorobenzyl group can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2,6-diamino-9-(4-chlorobenzyl)-9H-purine or 2,6-dithio-9-(4-chlorobenzyl)-9H-purine.
Oxidation: Formation of 2,6-dichloro-9-(4-chlorobenzyl)-9H-purine oxides.
Reduction: Formation of dechlorinated derivatives.
科学研究应用
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Lacks the 4-chlorobenzyl group but shares the dichloropurine core.
9-Benzyl-9H-purine: Lacks the chlorine atoms at the 2 and 6 positions but has a similar benzyl substitution at the 9 position.
6-Chloro-9-(4-chlorobenzyl)-9H-purine: Similar structure but with only one chlorine atom at the 6 position.
Uniqueness
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine is unique due to the combination of chlorine atoms at the 2 and 6 positions and the 4-chlorobenzyl group at the 9 position. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
115204-72-3 |
|---|---|
分子式 |
C12H7Cl3N4 |
分子量 |
313.6 g/mol |
IUPAC 名称 |
2,6-dichloro-9-[(4-chlorophenyl)methyl]purine |
InChI |
InChI=1S/C12H7Cl3N4/c13-8-3-1-7(2-4-8)5-19-6-16-9-10(14)17-12(15)18-11(9)19/h1-4,6H,5H2 |
InChI 键 |
IIURLOMFGCXJOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



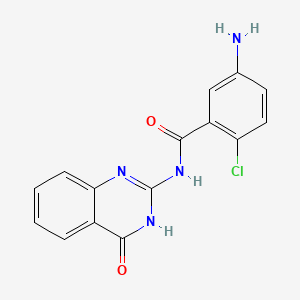
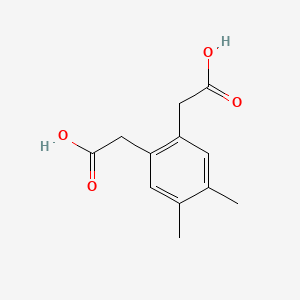
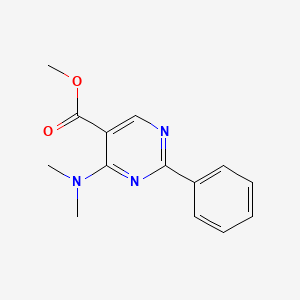
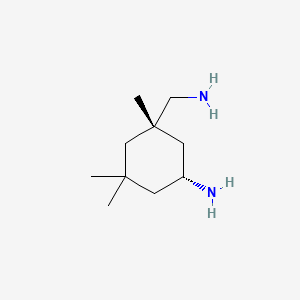
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
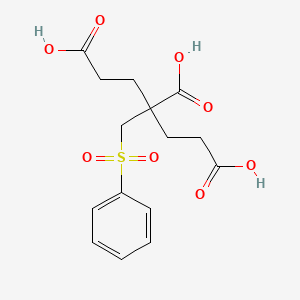
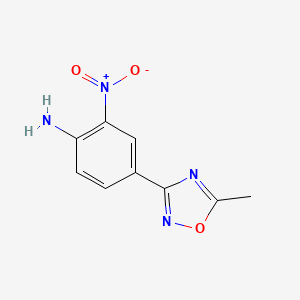
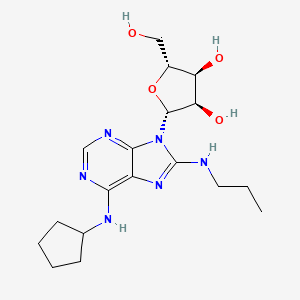
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
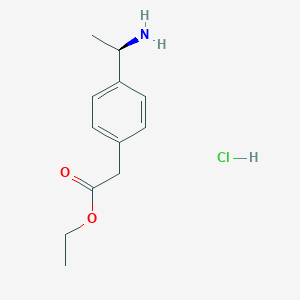
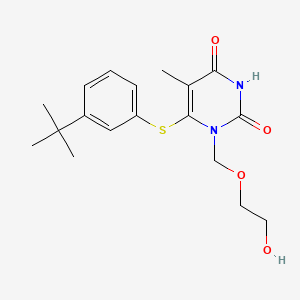
![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
